molecular formula C15H12BrClN2O2S2 B8476838 N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

Cat. No. B8476838
M. Wt: 431.8 g/mol
InChI Key: FYAJUWLLGNKBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H12BrClN2O2S2 and its molecular weight is 431.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

Molecular Formula

C15H12BrClN2O2S2

Molecular Weight

431.8 g/mol

IUPAC Name

N-(3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-yl)-3-chlorobenzenesulfonamide

InChI

InChI=1S/C15H12BrClN2O2S2/c1-8-6-12(13-14(16)9(2)22-15(13)18-8)19-23(20,21)11-5-3-4-10(17)7-11/h3-7H,1-2H3,(H,18,19)

InChI Key

FYAJUWLLGNKBNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C)Br)NS(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine (1.6 g, 6.22 mmol) (Description 8) in THF (30 mL) was added potassium tert-butoxide (2.79 g, 24.89 mmol) and the mixture stirred for 5 min before adding 3-chlorobenzenesulfonyl chloride (2.190 mL, 15.56 mmol). The mixture was stirred for 1 h and the solvent was then removed in vacuo. Ethyl acetate (50 mL) was added and the mixture washed with water (3×30 mL). The organic layer was dried over MgSO4, filtered and the solvent removed in vacuo. Purification by chromatography on silica gel, eluting with a gradient of 0-30% ethyl acetate in cyclohexane, afforded the title compound (1.3 g). LCMS (A) m/z: 431/433 [M+1]+, Rt 1.38 min (acidic).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.19 mL
Type
reactant
Reaction Step Two

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